REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[Li+].CC([N-]C(C)C)C.[Br:21][C:22]1[CH:27]=[CH:26][C:25]([Br:28])=[CH:24][N:23]=1.[C:29](=[O:31])=[O:30]>C1COCC1>[Br:21][C:22]1[CH:27]=[C:26]([C:25]([Br:28])=[CH:24][N:23]=1)[C:29]([OH:31])=[O:30] |f:2.3|
|
Name
|
|
Quantity
|
582 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
4.2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.4 L
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
1.3 kg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
5.2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1267 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at −30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 20-L 4-necked round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained under a N2 atmosphere
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at −30° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
then cooled to −80° C
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at −70° C. for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at −70° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched by the addition of 5 L of water at −70° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×4 L of EtOAc
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)O)C(=CN1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |